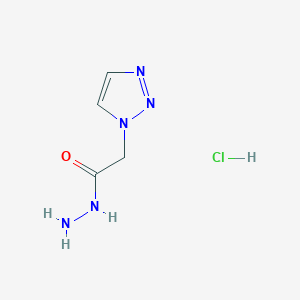

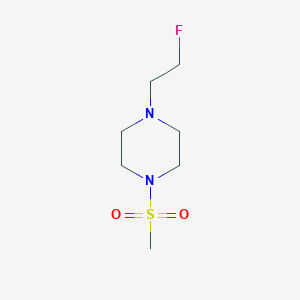

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Heterogeneous Green Catalysis

A study has demonstrated the synthesis of a polyaniline–graphitic carbon nitride nanocomposite as a heterogeneous green catalyst for the synthesis of indole-substituted 4H-chromenes. This approach emphasizes organic transformation under environmentally sustainable conditions, showcasing high atom economy and low environmental impact. The catalyst exhibited good recyclability and adaptability, highlighting its potential in the synthesis of medicinally significant compounds (Bahuguna et al., 2018).

Organocatalytic Domino Reactions

Research has shown the efficient synthesis of chiral multi-functionalized tetracyclic spirooxindoles with multiple stereocenters through an organocatalytic domino Michael/cyclization reaction of various 3-nitro-2H-chromene derivatives. This process yielded compounds with significant stereoselectivity, demonstrating the versatility of these reactions in creating complex molecular architectures with potential pharmacological applications (Fu et al., 2014).

Fluorescent Probes for Thiol Detection

A novel study utilized the structural motif of chromene as part of a fluorescent probe, exploiting the thiol-chromene "click" nucleophilic pyran ring-opening reaction for the quick detection of thiols. This probe, showcasing specific, rapid, sensitive, and NIR fluorescent detection, holds promise for studying pathological processes related to thiol flux in physiological and pathological conditions (Yang et al., 2019).

Photochromic and Electrochemical Properties

Research into the bromination and reduction of nitro derivatives of spiropyrans, including those related to the 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one structure, has unveiled interesting photochromic and electrochemical properties. These studies contribute to our understanding of the reactivity and potential applications of these compounds in developing photoresponsive materials and in electrochemical devices (Zakhs et al., 1977; Ulanova et al., 1984).

Synthesis of Spirocyclic Oxindoles

Functionalized graphitic carbon nitride has been employed as a reusable catalyst for the one-pot production of various spiro-pyrano chromenes and spiro indole-3,1′-naphthalene tetracyclic systems in aqueous media. This synthesis route emphasizes the catalytic versatility of graphitic carbon nitride and its application in creating complex molecules with potential biocidal properties (Dandia et al., 2021).

特性

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBZXONRXXIKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2767256.png)